molecular formula C9H7BrFNO4 B8621242 Ethyl 3-bromo-4-fluoro-5-nitrobenzoate

Ethyl 3-bromo-4-fluoro-5-nitrobenzoate

Cat. No. B8621242
M. Wt: 292.06 g/mol
InChI Key: GTYQIIYOJNQQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-4-fluoro-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H7BrFNO4 and its molecular weight is 292.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-bromo-4-fluoro-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-bromo-4-fluoro-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-bromo-4-fluoro-5-nitrobenzoate

Molecular Formula

C9H7BrFNO4

Molecular Weight

292.06 g/mol

IUPAC Name

ethyl 3-bromo-4-fluoro-5-nitrobenzoate

InChI

InChI=1S/C9H7BrFNO4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2H2,1H3

InChI Key

GTYQIIYOJNQQRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

SOCl2 (33.7 g, 0.283 mol) was added dropwise to a solution of 3-bromo-4-fluoro-5-nitro-benzoic acid (37.4 g, 0.142 mol) in EtOH (300 mL). The reaction mixture was refluxed overnight, cooled to RT and subsequently concentrated under reduced pressure. The residue was dissolved in EtOAc (300 mL), washed twice with water (50 mL), dried (Na2SO4) and concentrated to give the title compound as yellow solid. 1H-NMR (300 MHz, CDCl3): δ (ppm) 8.65 (m, 1H), 8.53 (m, 1H), 4.46 (m, 2H), 1.45 (m, 3H).
Name
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

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